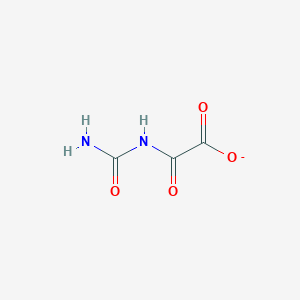
Oxalurate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oxalurate is the conjugate base of oxaluric acid; major species at pH 7.3. It is a conjugate base of an oxaluric acid.
Scientific Research Applications
Biochemical Role and Mechanisms
Oxalurate is primarily involved in the metabolism of oxalic acid, a naturally occurring compound found in many foods. The body processes oxalic acid through several pathways, and this compound serves as an intermediate compound. Understanding these pathways is crucial for developing interventions for conditions related to oxalate accumulation, such as kidney stones and nephropathy.
Key Mechanisms:
- Oxalate Degradation: Certain gut bacteria, such as Oxalobacter formigenes, utilize oxalate as a carbon source, effectively reducing urinary oxalate levels and mitigating the risk of calcium oxalate stone formation .
- Enzymatic Activity: Enzymes like reloxaliase (ALLN-177) are being investigated for their ability to degrade oxalate in patients with enteric hyperoxaluria, demonstrating significant reductions in urinary oxalate excretion .
2.1. Treatment of Hyperoxaluria
This compound's potential therapeutic applications are particularly relevant in treating hyperoxaluria—a condition characterized by excessive urinary oxalate levels that can lead to kidney stones and renal failure.
- Reloxaliase: This recombinant enzyme has shown promise in clinical trials, significantly reducing urinary oxalate levels in patients with chronic kidney disease (CKD) and enteric hyperoxaluria .
- Oxazyme: Another synthetic enzyme under investigation aims to effectively degrade dietary oxalate in the gastrointestinal tract, potentially offering a new treatment avenue for patients at risk of stone formation .
2.2. Case Studies on Dietary Impacts
Several case studies illustrate the clinical implications of dietary oxalate intake and its relationship with this compound:
- A 69-year-old man developed acute kidney injury due to high turmeric consumption, leading to renal oxalosis. His serum oxalate levels were significantly elevated .
- A 68-year-old man experienced acute oxalate nephropathy after adopting a high-oxalate juice diet, resulting in extensive tubular damage observed through renal biopsy .
Research Findings
Research indicates that dietary management of oxalate intake can significantly influence health outcomes related to kidney function:
Properties
Molecular Formula |
C3H3N2O4- |
|---|---|
Molecular Weight |
131.07 g/mol |
IUPAC Name |
2-(carbamoylamino)-2-oxoacetate |
InChI |
InChI=1S/C3H4N2O4/c4-3(9)5-1(6)2(7)8/h(H,7,8)(H3,4,5,6,9)/p-1 |
InChI Key |
UWBHMRBRLOJJAA-UHFFFAOYSA-M |
Canonical SMILES |
C(=O)(C(=O)[O-])NC(=O)N |
Synonyms |
carbamoyloxamic acid oxalurate oxaluric acid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















